2-(5,6-Dimethylpyridin-3-yl)acetic acid
Description
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(5,6-dimethylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-3-8(4-9(11)12)5-10-7(6)2/h3,5H,4H2,1-2H3,(H,11,12) |
InChI Key |
JUIGEMOBPHZFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Halogenated Pyridine Intermediate Route
- Starting from 5,6-dimethyl-3-halopyridine (e.g., 3-chloro or 3-bromo derivative), nucleophilic substitution or metal-catalyzed coupling reactions can introduce the acetic acid moiety.
- For example, 2-(6-chloropyridin-3-yl)acetic acid synthesis involves reaction of 6-chloro-3-pyridineacetic acid derivatives under acidic esterification conditions followed by hydrolysis to the acid form.
- Typical conditions include refluxing with sulfuric acid in ethanol for 4 hours, yielding ethyl esters in 68-95% yield, which can be hydrolyzed to the free acid.
| Step | Reagent/Condition | Yield (%) | Notes |
|---|---|---|---|
| Esterification | 6-chloro-3-pyridineacetic acid + H2SO4/EtOH reflux 4 h | 68-95 | High yield ester formation |
| Hydrolysis | Acid or base hydrolysis of ester | 79-87 | Conversion to free acid |
- This method benefits from well-established protocols for halopyridine functionalization and ester hydrolysis, providing good yields and purity.
Amide Intermediate Formation
- Conversion of the acid to the corresponding amide (e.g., 2-(6-chloropyridin-3-yl)acetamide) via carbonyldiimidazole (CDI) activation followed by ammonium carbonate treatment has been demonstrated.
- The amide can serve as an intermediate for further transformations or purification steps.
- Reaction conditions: Stirring in THF at 45 °C for 1 hour with CDI, then addition of ammonium carbonate at room temperature overnight.
Synthetic Routes Involving Pyridine Ring Construction or Modification
Functional Group Transformation on Dimethylpyridine Derivatives
- Starting from 2,6-dimethylpyridine, oxidation or substitution reactions can be employed to introduce the acetic acid side chain at position 3.
- For example, selective oxidation of methyl groups adjacent to the pyridine ring or directed lithiation followed by carboxylation can yield the desired acetic acid substituent.
- Although specific procedures for 2-(5,6-dimethylpyridin-3-yl)acetic acid are scarce, analogous methods for related pyridine derivatives have been reported in literature.
Esterification and Hydrolysis Strategies
- Esterification of the pyridine acetic acid with ethanol in the presence of sulfuric acid under reflux is a common preparative step to improve purification and yield.
- Subsequent hydrolysis of the ester under acidic or basic conditions regenerates the free acid.
- This two-step approach is widely used for pyridine acetic acid derivatives to facilitate isolation and characterization.
Research Findings and Analytical Data
- The esterification of 6-chloro-3-pyridineacetic acid under reflux with sulfuric acid in ethanol yields ethyl 2-(6-chloropyridin-3-yl)acetate in 87-95% yield.
- Hydrolysis of the ester to the acid proceeds efficiently with yields around 79% under mild conditions.
- Analytical techniques such as NMR, LC-MS, and HPLC confirm product identity and purity.
- For example, 1H NMR data for the ester show characteristic quartet and triplet signals for the ethyl group and singlet for the methylene adjacent to the pyridine ring.
Summary Table of Preparation Methods
| Methodology | Starting Material | Key Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| Halopyridine esterification | 6-chloro-3-pyridineacetic acid | H2SO4, EtOH, reflux 4 h | 68 - 95 | High-yield ester formation, easy hydrolysis |
| Amide intermediate synthesis | 2-(6-chloropyridin-3-yl)acetic acid | CDI, NH4CO3, THF, 45 °C, overnight | ~95 | Useful intermediate for further modifications |
| Ester hydrolysis | Ethyl ester of pyridine acetic acid | Acidic or basic hydrolysis | 79 - 87 | Converts ester to free acid |
| Direct functionalization (oxidation/lithiation) | 2,6-dimethylpyridine | Oxidation, lithiation, carboxylation | Variable | Less documented, requires optimization |
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethylpyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5,6-Dimethylpyridin-3-yl)acetic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(5,6-Dimethylpyridin-3-yl)acetic acid with structurally related pyridine-acetic acid derivatives, focusing on molecular properties, substituent effects, and hazard profiles.
Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Pyridine Ring | Key Structural Features |
|---|---|---|---|---|
| This compound* | C₉H₁₁NO₂ | 181.19 | 5-CH₃, 6-CH₃ | Electron-donating methyl groups |
| 2-(Pyridin-3-yl)acetic acid | C₇H₇NO₂ | 137.14 | None | Unsubstituted pyridine ring |
| 6-Chloro-3-pyridinylacetic acid | C₇H₆ClNO₂ | 171.58 | 6-Cl | Electron-withdrawing chloro group |
| 2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid | C₉H₁₁NO₄ | 197.19 | 6-OCH₃, methoxy-linked acetic acid | Resonance-donating methoxy group |
| 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid | C₇H₇NO₃ | 153.14 | 6-O (dihydropyridinone) | Oxo group enhancing hydrogen bonding |
*Inferred properties based on structural analogs.
Key Observations:
- Substituent Effects: Methyl groups (as in the target compound) increase lipophilicity and steric hindrance compared to electron-withdrawing groups (e.g., Cl in 6-Chloro-3-pyridinylacetic acid) or resonance-donating groups (e.g., OCH₃ in 2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid) .
- Acidity: The acetic acid moiety’s pKa is influenced by substituents. Electron-withdrawing groups (Cl) enhance acidity, while electron-donating groups (CH₃, OCH₃) reduce it .
- Solubility: Polar substituents (e.g., oxo in 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid) improve aqueous solubility, whereas methyl groups may decrease it .
Research and Application Insights
- Pharmaceutical Potential: Pyridine-acetic acid derivatives are intermediates in drug synthesis. For example, 2-(Pyridin-3-yl)acetic acid is used in R&D for its role in building bioactive molecules .
- Agrochemical Relevance: Chlorinated derivatives (e.g., 6-Chloro-3-pyridinylacetic acid) may serve as precursors in pesticide development due to their stability and reactivity .
- Material Science: Methoxy-substituted derivatives (e.g., 2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid) could be explored for polymer or ligand design .
Biological Activity
2-(5,6-Dimethylpyridin-3-yl)acetic acid is a pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is structurally characterized by a pyridine ring substituted with two methyl groups and a carboxylic acid functional group. Its biological properties are of interest in various therapeutic areas, including anti-inflammatory and anticancer research.
The molecular formula of this compound is C10H13NO2, with a molecular weight of 179.22 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=C(NC(=O)O)C=C1C)C(C)=C |
Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme that plays a crucial role in the biosynthesis of pro-inflammatory prostaglandins. Inhibition of mPGES-1 can lead to reduced levels of prostaglandin E2 (PGE2), which is implicated in various inflammatory conditions and cancers .
Case Study:
In a study focusing on the structural requirements for mPGES-1 inhibition, compounds similar to this compound were tested for their ability to reduce PGE2 levels in cell lines. The results demonstrated that this compound could effectively lower PGE2 production, suggesting its potential utility in treating inflammatory diseases such as arthritis .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with lung cancer (A549 cells). The mechanism appears to involve cell cycle arrest at the G0/G1 phase, followed by an increase in the subG0/G1 fraction indicative of apoptotic cell death .
Research Findings:
A recent publication reported that derivatives of this compound exhibited IC50 values in the low micromolar range against A549 cells, highlighting its potential as a lead compound for further development in cancer therapy .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| mPGES-1 Inhibition | Significant reduction in PGE2 levels; potential anti-inflammatory effects |
| Anticancer Activity | Induces apoptosis in A549 cells; cell cycle arrest observed |
Future Directions
Further research is needed to explore the pharmacokinetics and bioavailability of this compound. Additionally, studies should focus on optimizing its chemical structure to enhance its efficacy and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
